Cas no 1805559-94-7 (6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride)

6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride 化学的及び物理的性質
名前と識別子
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- 6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride
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- インチ: 1S/C8H6Cl2F3N/c9-3-4-6(14)2-1-5(10)7(4)8(11,12)13/h1-2H,3,14H2
- InChIKey: DFBALVPYMQSWPO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(CCl)=C1C(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 198
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26
6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013010635-1g |
6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride |
1805559-94-7 | 97% | 1g |
1,504.90 USD | 2021-06-25 |
6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride 関連文献
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6-Amino-3-chloro-2-(trifluoromethyl)benzyl chlorideに関する追加情報
Introduction to 6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride (CAS No. 1805559-94-7) and Its Emerging Applications in Chemical Biology
6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1805559-94-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its amino, chloro, and trifluoromethyl substituents on a benzyl backbone, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules. The presence of these functional groups imparts distinct reactivity, enabling its utility in various synthetic transformations and drug discovery applications.
The trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into pharmaceuticals due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In recent years, the demand for fluorinated compounds has surged, driven by their favorable pharmacological properties. The chloro substituent on the benzyl ring further contributes to the compound's versatility, allowing for nucleophilic substitution reactions that are pivotal in constructing complex molecular architectures. The amino group provides a site for further derivatization, enabling the introduction of additional functional moieties or linking groups necessary for drug development.
Recent advancements in medicinal chemistry have highlighted the importance of 6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride in the design of novel therapeutic agents. For instance, researchers have leveraged this compound to develop inhibitors targeting enzymes involved in inflammatory pathways. The trifluoromethyl group's electron-withdrawing nature can fine-tune the electronic properties of adjacent functional groups, influencing both the reactivity and selectivity of enzyme inhibition. Such modifications have been instrumental in creating more potent and selective inhibitors with improved therapeutic efficacy.
Moreover, the compound's utility extends to the synthesis of peptidomimetics and protease inhibitors. The benzyl chloride moiety serves as a convenient handle for introducing protecting groups or for coupling via amide linkages, which are ubiquitous in peptide chemistry. This adaptability has made 6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride a preferred building block for constructing complex peptidomimetic scaffolds that mimic natural bioactive peptides while offering enhanced stability and bioavailability.
In the realm of material science, this compound has also shown promise as a precursor for advanced polymers and coatings. The incorporation of fluorinated aromatic units into polymer backbones can lead to materials with exceptional thermal stability, chemical resistance, and low friction coefficients. These properties are particularly valuable in high-performance applications such as aerospace components or electronic devices where durability and efficiency are paramount.
The synthesis of 6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride typically involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced catalytic processes and transition-metal-mediated reactions have been employed to achieve high yields and purity levels essential for pharmaceutical applications. The growing emphasis on green chemistry principles has also spurred innovations in synthetic routes that minimize waste and reduce environmental impact while maintaining or even enhancing efficiency.
From a computational chemistry perspective, the molecular structure of 6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride has been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These computational approaches have provided insights into its electronic structure, reactivity patterns, and potential interactions with biological targets. Such data are invaluable for guiding experimental design and optimizing drug-like properties through structure-based drug design (SBDD) strategies.
The compound's role in fragment-based drug discovery (FBDD) is another area of active research. Small molecule fragments derived from 6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride have been used as starting points for generating libraries of compounds that can be screened against biological targets. The ability to rapidly modify key functional groups allows researchers to explore diverse chemical space efficiently, accelerating the identification of lead compounds with high binding affinity.
In conclusion,6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride (CAS No. 1805559-94-7) represents a versatile intermediate with broad applications across chemical biology and pharmaceutical research. Its unique structural features—particularly the combination of an amino group, a chloro substituent on a benzyl ring, and a trifluoromethyl moiety—endow it with distinctive reactivity that is leveraged in drug development, material science, and advanced polymer synthesis. As research continues to uncover new methodologies for medicinal chemistry and synthetic organic chemistry,6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride is poised to remain a cornerstone compound in both academic laboratories and industrial settings.
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